molecular formula C18H13N7O2S B294734 1-{[6-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-1H-1,2,3-benzotriazole

1-{[6-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-1H-1,2,3-benzotriazole

Katalognummer B294734
Molekulargewicht: 391.4 g/mol
InChI-Schlüssel: JWQQOJJCZPLJLG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-{[6-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-1H-1,2,3-benzotriazole (referred to as Compound X) is a chemical compound that has gained significant attention in scientific research. It belongs to the class of benzotriazole derivatives and has been shown to exhibit various biochemical and physiological effects.

Wirkmechanismus

The mechanism of action of Compound X is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cellular processes. It has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death.
Biochemical and Physiological Effects
Compound X has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. It has been shown to inhibit the growth of cancer cells, as well as the growth of various fungi and bacteria. It has also been shown to possess antioxidant and anti-inflammatory properties, which may be beneficial for the treatment of various diseases.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of Compound X is its versatility in scientific research. It can be used in various assays, such as cell viability assays, enzyme assays, and protein binding assays. It is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of Compound X is its potential toxicity, which may limit its use in certain experiments.

Zukünftige Richtungen

There are several future directions for research on Compound X. One potential area of research is the development of more efficient synthesis methods to improve the yield of the reaction. Another area of research is the investigation of the mechanism of action of Compound X, which may provide insights into its potential therapeutic applications. Additionally, further studies are needed to determine the toxicity of Compound X and its potential side effects, which may impact its use in clinical settings.
Conclusion
In conclusion, Compound X is a promising chemical compound that has gained significant attention in scientific research. Its versatility and potential therapeutic applications make it a valuable tool for researchers in various fields. However, further studies are needed to fully understand its mechanism of action and potential limitations.

Synthesemethoden

The synthesis of Compound X involves the reaction of 1H-1,2,3-benzotriazole with 2,3-dihydro-1,4-benzodioxin-2-carboxylic acid and 1,2,4-triazole-3-thiol in the presence of a suitable catalyst. The reaction proceeds through a series of steps, resulting in the formation of Compound X as the final product. The yield of the reaction can be improved by optimizing the reaction conditions, such as temperature, reaction time, and the amount of catalyst used.

Wissenschaftliche Forschungsanwendungen

Compound X has been extensively studied for its potential applications in various scientific fields. It has been shown to exhibit antitumor, antifungal, and antibacterial activities. It has also been investigated for its potential use as a fluorescent probe for detecting metal ions. In addition, Compound X has been shown to possess antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases.

Eigenschaften

Molekularformel

C18H13N7O2S

Molekulargewicht

391.4 g/mol

IUPAC-Name

3-(benzotriazol-1-ylmethyl)-6-(2,3-dihydro-1,4-benzodioxin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C18H13N7O2S/c1-2-6-12-11(5-1)19-23-24(12)9-16-20-21-18-25(16)22-17(28-18)15-10-26-13-7-3-4-8-14(13)27-15/h1-8,15H,9-10H2

InChI-Schlüssel

JWQQOJJCZPLJLG-UHFFFAOYSA-N

SMILES

C1C(OC2=CC=CC=C2O1)C3=NN4C(=NN=C4S3)CN5C6=CC=CC=C6N=N5

Kanonische SMILES

C1C(OC2=CC=CC=C2O1)C3=NN4C(=NN=C4S3)CN5C6=CC=CC=C6N=N5

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.